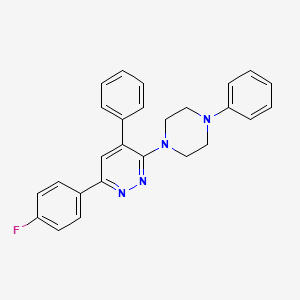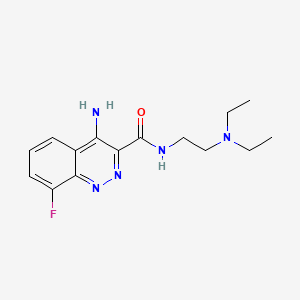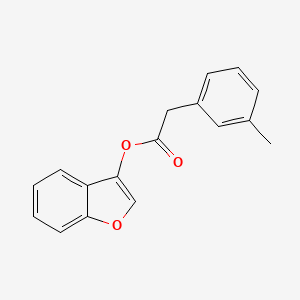
Benzofuran-3-yl 2-(m-tolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-3-yl 2-(m-tolyl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a 2-(m-tolyl)acetate group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex benzofuran rings with high yield and fewer side reactions . Another method involves the use of proton quantum tunneling to construct the benzofuran ring, which also results in high yield and fewer side reactions .
Industrial Production Methods
Industrial production of Benzofuran-3-yl 2-(m-tolyl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Benzofuran-3-yl 2-(m-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new benzofuran derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzofuran-3-yl 2-(m-tolyl)acetate has several scientific research applications, including:
Industry: this compound may be used in the development of new materials and chemicals with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of Benzofuran-3-yl 2-(m-tolyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
Benzofuran-3-yl 2-(m-tolyl)acetate can be compared with other similar compounds, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has been studied for its anticancer activity against human ovarian cancer cell lines.
2-(4-benzyloxy-3-methoxyphenyl)-3-iodo-5-(3-benzyloxypropyl)-7-methoxybenzofuran: This compound is used in the synthesis of complex benzofuran derivatives.
The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits. Its combination of a benzofuran ring with a 2-(m-tolyl)acetate group may confer unique properties that differentiate it from other benzofuran derivatives.
Propiedades
Fórmula molecular |
C17H14O3 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-benzofuran-3-yl 2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C17H14O3/c1-12-5-4-6-13(9-12)10-17(18)20-16-11-19-15-8-3-2-7-14(15)16/h2-9,11H,10H2,1H3 |
Clave InChI |
QRHNLFQRXPOKOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(=O)OC2=COC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
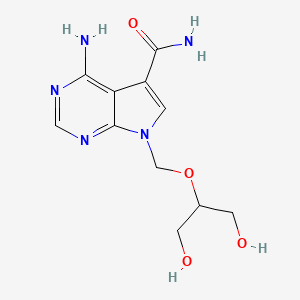
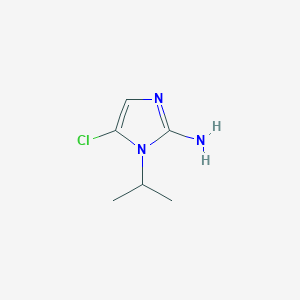
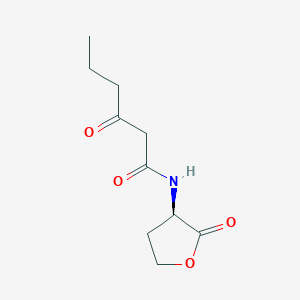

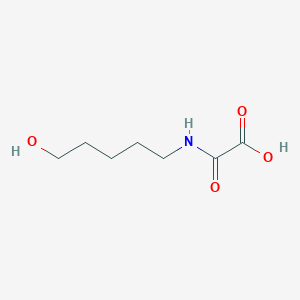
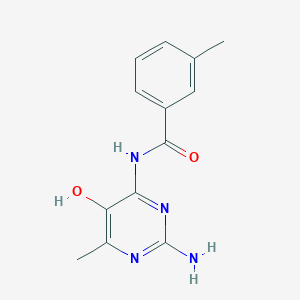
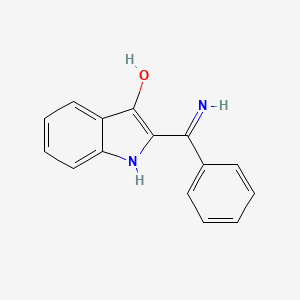
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
